4-Hydroxybenzaldehyde, 4-nitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is an organic compound with the molecular formula C13H10N4O3 It is characterized by the presence of a nitrophenyl group and a carbonohydrazonoyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-[2-(4-aminophenyl)carbonohydrazonoyl]phenol.
Oxidation: 4-[2-(4-nitrophenyl)carbonohydrazonoyl]quinone.
Substitution: 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol derivatives with additional functional groups.
Scientific Research Applications
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol
- **4-[2-(3-nitrophenyl)carbonohydrazonoyl]phenol
- **4-[2-(4-nitrophenyl)carbonohydrazonoyl]aniline
Uniqueness
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is unique due to its specific structural features, such as the position of the nitro group and the presence of the carbonohydrazonoyl group
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H11N3O3/c17-13-7-1-10(2-8-13)9-14-15-11-3-5-12(6-4-11)16(18)19/h1-9,15,17H/b14-9+ |
InChI Key |
YLJOVQDNCKOFIN-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.